
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone
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Overview
Description
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors, leading to their activation or blockade . This interaction results in changes in the function of these receptors, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead .
Result of Action
The result of the compound’s action is the modulation of the function of alpha1-adrenergic receptors. This modulation can lead to therapeutic effects in the treatment of numerous disorders, as mentioned above .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Temporal Effects in Laboratory Settings
The compound has been shown to exhibit significant binding affinity to alpha1-adrenergic receptors, suggesting potential long-term effects on cellular function .
Biological Activity
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone , often referred to as a thiazole-indole hybrid, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperazine moiety linked to a thiazole and an indole structure. The presence of the methoxy group on the phenyl ring is significant for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and indole derivatives. The compound has shown promising results against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Jurkat (T-cell leukemia) | < 10 | |
U251 (glioblastoma) | 23.30 ± 0.35 | |
WM793 (melanoma) | < 30 |
The hybrid structure enhances cytotoxicity compared to traditional chemotherapeutics like doxorubicin, suggesting a unique mechanism of action that warrants further investigation.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Bcl-2 Inhibition : The compound interacts with Bcl-2 proteins, which are crucial in regulating apoptosis. Studies indicate that it may induce apoptosis in cancer cells by disrupting Bcl-2's anti-apoptotic function .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in sensitive cell lines .
3. Neuropharmacological Effects
In addition to its anticancer properties, compounds with similar structures have been evaluated for neuropharmacological effects:
- Anxiolytic and Antidepressant Activities : Some derivatives exhibit anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications of the compound influence its biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability, contributing to increased potency against cancer cells .
- Indole and Thiazole Integration : The combination of indole and thiazole rings appears crucial for maintaining activity against various cancer types. Modifications on these rings can lead to significant changes in potency and selectivity .
Case Studies
Several case studies have been published that detail the synthesis and evaluation of related compounds:
- Synthesis of Thiazole-Indole Derivatives : A study synthesized various thiazole-indole hybrids and tested their cytotoxicity against multiple cancer cell lines, revealing compounds with IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Research focusing on the interaction between these compounds and cellular targets has demonstrated their ability to modulate key signaling pathways involved in tumor progression and survival .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : 1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Structural Features
The compound features a piperazine ring, which is known for its versatility in drug design, and a thiazole moiety that contributes to its biological activity. The methoxy group on the phenyl ring enhances lipophilicity, potentially improving the compound's bioavailability.
Antidepressant Activity
Research indicates that compounds containing piperazine and thiazole moieties exhibit significant antidepressant properties. For instance, the structural similarity of this compound to known serotonin receptor modulators suggests potential efficacy in treating depression and anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance selective serotonin reuptake inhibition, leading to improved antidepressant effects .
Anticonvulsant Properties
The thiazole component has been associated with anticonvulsant activity. A study highlighted that thiazole derivatives exhibited protective effects in seizure models, indicating that the incorporation of this moiety could enhance the anticonvulsant profile of the compound . The specific mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Antitumor Activity
Thiazole derivatives have shown promise as anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival. In vitro studies have reported significant cytotoxicity against several cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity . The presence of the methoxyphenyl group may contribute to enhanced interaction with target proteins involved in tumor growth.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various pathogens. Studies indicate that thiazole-containing compounds exhibit broad-spectrum antibacterial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
- Synthesis and Testing : A series of thiazole-piperazine hybrids were synthesized and tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated promising activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
- Clinical Relevance : The antimicrobial potential of similar compounds has led to further investigations into their use as adjunct therapies in treating resistant bacterial infections .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-26-19-8-4-3-7-17(19)15-21(26)23-25-18(16-31-23)24(29)28-13-11-27(12-14-28)20-9-5-6-10-22(20)30-2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRQDVRWOFFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.